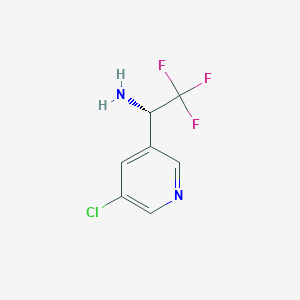

(S)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Description

(S)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral amine derivative featuring a trifluoroethylamine group attached to a 5-chloropyridin-3-yl aromatic ring. The (S)-enantiomer is of particular interest in medicinal chemistry due to the stereospecific interactions of trifluoroethylamine moieties with biological targets, such as enzymes or receptors.

The compound’s structure combines the electron-withdrawing effects of chlorine and trifluoromethyl groups, which may enhance metabolic stability and binding affinity in drug design contexts.

Properties

Molecular Formula |

C7H6ClF3N2 |

|---|---|

Molecular Weight |

210.58 g/mol |

IUPAC Name |

(1S)-1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C7H6ClF3N2/c8-5-1-4(2-13-3-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |

InChI Key |

YILNUGCOKRRONV-LURJTMIESA-N |

Isomeric SMILES |

C1=C(C=NC=C1Cl)[C@@H](C(F)(F)F)N |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- Unfortunately, detailed information on the mechanism of action for this compound is scarce.

- Further research is needed to understand its biological targets and pathways.

Comparison with Similar Compounds

Substituent Position Variation: Pyridine Ring Isomers

Compound A : (S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine

- Key Difference : Chlorine at position 2 instead of position 3 on the pyridine ring.

- Implications : Substituent position alters electronic distribution and steric interactions. A meta-substituted chlorine (position 3) may enhance π-stacking in planar binding pockets, while ortho-substitution (position 2) could introduce steric hindrance.

- Data : Molecular formula: C₇H₅ClF₃N₂ (inferred from bromo analog in ).

Compound B : 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine

- Key Difference : Bromine replaces chlorine at position 5, with pyridine substitution at position 2.

- Implications : Bromine’s larger atomic radius and polarizability may increase hydrophobic interactions but reduce metabolic stability compared to chlorine.

- Data: Molecular weight: 291.50 g/mol; CAS: Not explicitly listed ().

Halogen Variation: Bromine vs. Chlorine

Compound C : 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

- Key Difference : Bromine at position 5 and hydrochloride salt form.

- Implications : The hydrochloride salt improves solubility in polar solvents, while bromine’s electron-withdrawing effects may modulate pKa of the amine group.

- Data: Molecular formula: C₇H₇BrClF₃N₂; CAS: Not explicitly listed ().

Aromatic System Variation: Pyridine vs. Anthracene

Compound D : (S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

- Key Difference : Anthracene replaces pyridine as the aromatic system.

- Implications : Anthracene’s extended π-system enhances lipophilicity and may facilitate intercalation into DNA or hydrophobic protein pockets. However, increased molecular weight (MW: 335.74 g/mol ) could reduce bioavailability.

- Data : CAS: 336105-49-8 ; Purity: 98% ().

Structural and Physicochemical Data Table

Biological Activity

(S)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C7H7ClF3N and a molecular weight of approximately 247.04 g/mol. Its structure includes a five-membered pyridine ring substituted at the 3-position with a chlorine atom, contributing to its unique biological properties. The trifluoroethylamine group enhances lipophilicity and metabolic stability, allowing for effective interactions with biological macromolecules.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity and influencing various biochemical pathways. It has been shown to inhibit proteases by binding to their active sites.

- Neurotransmitter Modulation : Research indicates that this compound may affect neurotransmitter systems, making it relevant for the treatment of central nervous system disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential in psychiatric conditions.

- Electrophilic Nature : The trifluoroethyl group allows the compound to participate in nucleophilic substitution reactions, which can lead to the formation of stable ammonium salts in acidic environments. This property is crucial for its application in drug formulation.

Case Studies and Research Findings

Recent studies have highlighted the following aspects of this compound:

- Antiparasitic Activity : In vitro studies suggest that derivatives of this compound can exhibit significant antiparasitic activity by disrupting Na+ homeostasis in parasites. For example, modifications to the structure have led to enhanced efficacy against malaria parasites .

- Pharmacokinetics : The incorporation of polar functionalities has been shown to improve aqueous solubility and metabolic stability without compromising biological activity. This balance is critical for developing effective therapeutics .

- Comparative Analysis : A comparison with structurally similar compounds reveals that this compound possesses unique properties due to its chloropyridine moiety and trifluoromethyl group. These features contribute to its enhanced reactivity and stability compared to analogs such as (R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H7ClF3N |

| Molecular Weight | 247.04 g/mol |

| Lipophilicity | Enhanced due to trifluoromethyl group |

| Biological Targets | Enzymes (proteases), neurotransmitter systems |

| Therapeutic Applications | CNS disorders, antiparasitic treatments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.